![molecular formula C24H18N4O3 B2484681 3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-36-0](/img/structure/B2484681.png)
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have garnered attention due to their interesting molecular structure and potential biological activities. Its structure suggests a complexity that involves multiple heterocyclic frameworks, which could imply a variety of chemical behaviors and interactions.
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds typically involves multi-step reactions, including cyclocondensation, amidation, and various forms of ring closure reactions. For example, the synthesis of related benzo[de]isoquinoline-1,3-dione derivatives involves conventional methods and has shown potential for biological activities (Sirgamalla & Boda, 2019).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the spatial arrangement of atoms within a compound and its potential interaction with biological targets. The crystal structure of related compounds provides insight into the bond lengths, angles, and overall geometry that define the molecule's conformation and reactivity (Candan et al., 2001).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including interactions with biological molecules. The specific reactivity patterns depend on the functional groups present and the molecule's overall structure. For instance, the presence of oxadiazole and tetrahydroquinazoline moieties can influence the compound's ability to act as an electrophile or nucleophile in biochemical environments.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further development into therapeutic agents or for other applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on these aspects.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards different reagents, and photostability, are pivotal in dictating how these compounds can be modified or interact in various chemical and biological contexts. Studies on related compounds reveal insights into their reactivity patterns, stability under different conditions, and interactions with ligands or metals, which are essential for tailoring their use in specific applications (Kefayati, Asghari, & Khanjanian, 2012).
Propiedades
IUPAC Name |
3-benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-7-9-17(10-8-15)21-26-22(31-27-21)18-11-12-19-20(13-18)25-24(30)28(23(19)29)14-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTVZDOEAJDVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)
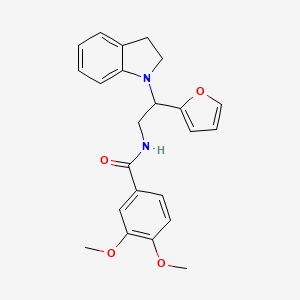
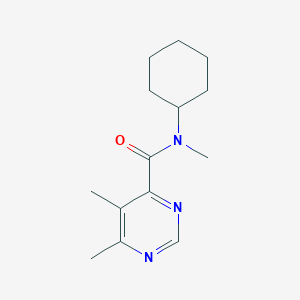
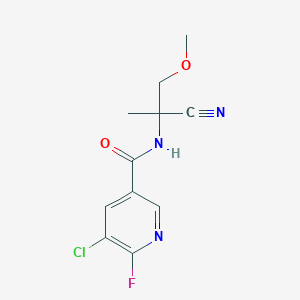
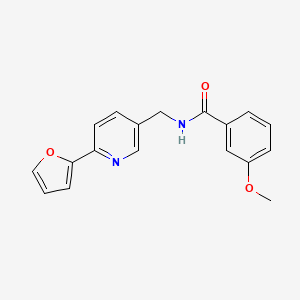


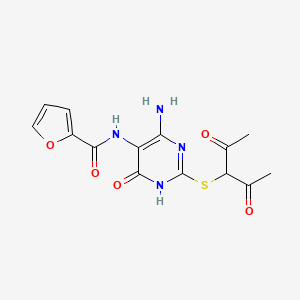
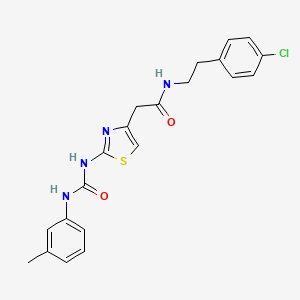
![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)